

# Spectroscopic Analysis of 3-Methylcyclopentene: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methylcyclopentene

Cat. No.: B105217

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methylcyclopentene** (CAS No: 1120-62-3), a cyclic olefin of interest in organic synthesis and materials science. This document compiles available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in a structured format for easy reference and comparison. Detailed experimental protocols and a visualization of the spectroscopic analysis workflow are also included to support researchers in their analytical endeavors.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Methylcyclopentene**. It is important to note that while experimental IR and Mass Spectra are available, the NMR data presented herein are predicted values due to the limited availability of published experimental spectra. These predictions are based on computational models and should be used as a reference pending experimental verification.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **3-Methylcyclopentene**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1, H2 (vinylic)	5.6 - 5.8	Multiplet	-
H3 (allylic)	2.8 - 3.0	Multiplet	-
H4, H5 (aliphatic)	1.5 - 2.4	Multiplet	-
-CH <sub>3</sub>	1.0 - 1.2	Doublet	~7.0

Table 2: Predicted <sup>13</sup>C NMR Data for **3-Methylcyclopentene**

Carbon	Chemical Shift ( $\delta$ , ppm)
C1, C2 (vinylic)	130 - 135
C3 (allylic)	40 - 45
C4 (aliphatic)	30 - 35
C5 (aliphatic)	25 - 30
-CH <sub>3</sub>	20 - 25

## Infrared (IR) Spectroscopy

Table 3: Experimental IR Absorption Bands for **3-Methylcyclopentene**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Medium	=C-H Stretch
2960 - 2850	Strong	C-H Stretch (Aliphatic)
~1650	Medium	C=C Stretch
~1450	Medium	C-H Bend (CH <sub>2</sub> )
~1375	Medium	C-H Bend (CH <sub>3</sub> )
~720	Strong	=C-H Bend (cis-alkene)

Data sourced from the NIST WebBook.

## Mass Spectrometry (MS)

Table 4: Experimental Mass Spectrometry Data for **3-Methylcyclopentene**

m/z	Relative Abundance (%)	Assignment
82	~40	[M] <sup>+</sup> (Molecular Ion)
67	100	[M - CH <sub>3</sub> ] <sup>+</sup> (Base Peak)
54	~30	[C <sub>4</sub> H <sub>6</sub> ] <sup>+</sup>
41	~60	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
39	~50	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

Data sourced from the NIST WebBook.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Methylcyclopentene** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.
  - Reference the spectrum to the solvent peak.

## Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
  - Place a drop of neat **3-Methylcyclopentene** between two salt plates (e.g., NaCl or KBr).
  - Ensure a thin film is formed by gently pressing the plates together.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean, empty salt plates.
  - Place the sample in the spectrometer's sample holder.
  - Acquire the sample spectrum over the range of 4000-400 cm<sup>-1</sup>.
  - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

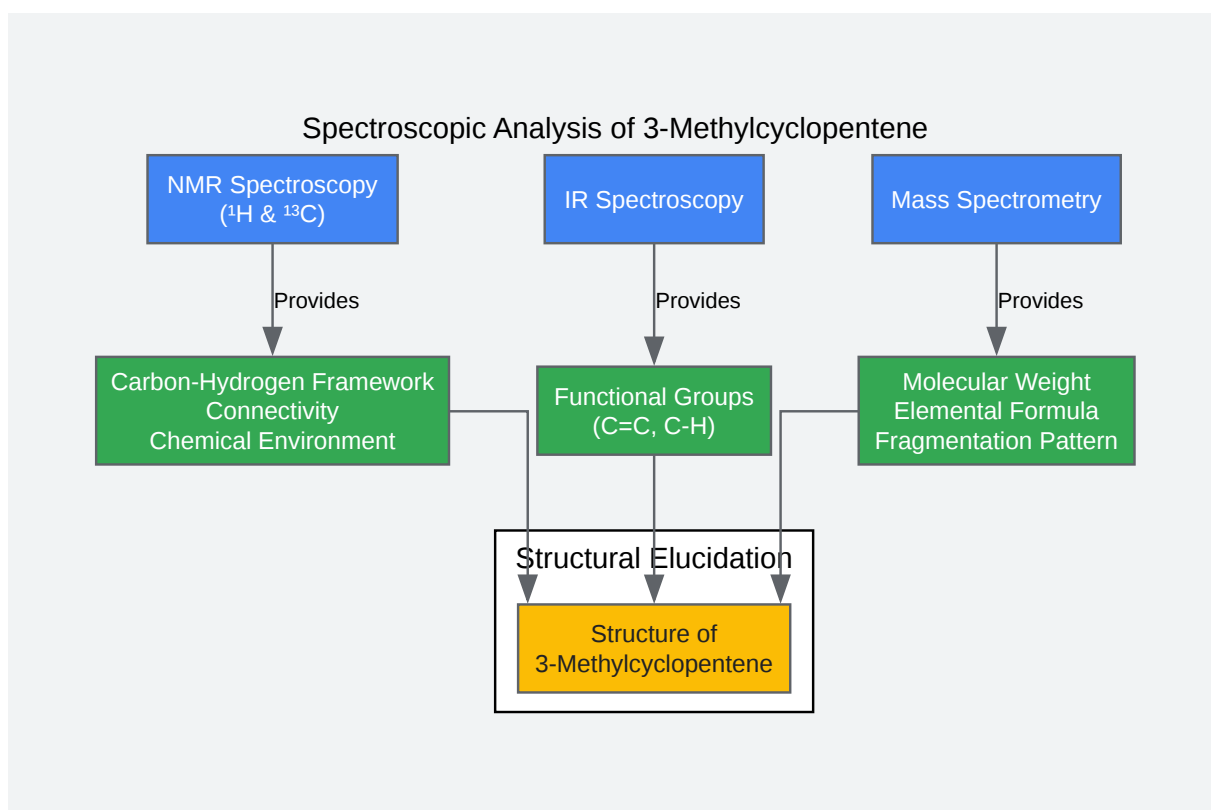
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of **3-Methylcyclopentene** into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and direct injection.

- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and record their abundance to generate the mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **3-Methylcyclopentene** using the discussed spectroscopic techniques.



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Caption: Workflow of Spectroscopic Analysis for **3-Methylcyclopentene**.

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